![molecular formula C24H26N2 B040037 1-Methyl-2,3,6-triphenyl-4-piperidinamine hydrochloride CAS No. 124069-21-2](/img/structure/B40037.png)
1-Methyl-2,3,6-triphenyl-4-piperidinamine hydrochloride
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Overview
Description
1-Methyl-2,3,6-triphenyl-4-piperidinamine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is commonly referred to as MPTP and is widely used in scientific research. MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the brain, making it a valuable tool for studying Parkinson's disease.
Mechanism of Action
MPTP is converted to the toxic metabolite MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then transported into dopaminergic neurons by the dopamine transporter, where it accumulates and causes mitochondrial dysfunction and oxidative stress, leading to cell death.
Biochemical and physiological effects:
MPTP-induced neurotoxicity selectively targets dopaminergic neurons in the substantia nigra, leading to a loss of dopamine in the striatum and subsequent motor impairment. MPTP also causes oxidative stress and inflammation, which can contribute to the progression of Parkinson's disease.
Advantages and Limitations for Lab Experiments
MPTP is a valuable tool for studying Parkinson's disease due to its ability to selectively destroy dopaminergic neurons. However, it is important to note that MPTP-induced neurotoxicity is not identical to the pathology of Parkinson's disease in humans. Additionally, MPTP is highly toxic and should be handled with care.
Future Directions
There are several future directions for MPTP research. One area of interest is developing new animal models of Parkinson's disease that more closely mimic the human pathology. Another area of research is investigating the potential neuroprotective effects of various compounds on MPTP-induced neurotoxicity. Finally, there is a need for further research into the underlying mechanisms of MPTP-induced neurotoxicity and potential treatments for Parkinson's disease.
Synthesis Methods
MPTP is synthesized by the reaction of piperidine with 1-bromo-3,5-diphenylbenzene, followed by reduction with lithium aluminum hydride. The resulting compound is then treated with methyl iodide to yield 1-Methyl-2,3,6-triphenyl-4-piperidinamine hydrochloride.
Scientific Research Applications
MPTP has been extensively used in scientific research to study Parkinson's disease. It is used to create animal models of the disease, which can be used to study the underlying mechanisms and potential treatments. MPTP is also used to study the effects of dopamine depletion on the brain and behavior.
properties
CAS RN |
124069-21-2 |
---|---|
Product Name |
1-Methyl-2,3,6-triphenyl-4-piperidinamine hydrochloride |
Molecular Formula |
C24H26N2 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
1-methyl-2,3,6-triphenylpiperidin-4-amine |
InChI |
InChI=1S/C24H26N2/c1-26-22(18-11-5-2-6-12-18)17-21(25)23(19-13-7-3-8-14-19)24(26)20-15-9-4-10-16-20/h2-16,21-24H,17,25H2,1H3 |
InChI Key |
UCUTYQPQDASXNZ-UHFFFAOYSA-N |
SMILES |
CN1C(CC(C(C1C2=CC=CC=C2)C3=CC=CC=C3)N)C4=CC=CC=C4 |
Canonical SMILES |
CN1C(CC(C(C1C2=CC=CC=C2)C3=CC=CC=C3)N)C4=CC=CC=C4 |
synonyms |
1-Methyl-2,3,6-triphenyl-4-piperidinamine hydrochloride |
Origin of Product |
United States |
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